molecular formula C16H24N2O4S B5862686 N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide

N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide

Cat. No. B5862686
M. Wt: 340.4 g/mol
InChI Key: FHCOLTWUTCMXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide, also known as E-4031, is a chemical compound that belongs to the class of potassium channel blockers. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research. In

Mechanism of Action

N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide blocks the IKr channel by binding to the channel pore and preventing potassium ions from passing through. This results in a decrease in the repolarization rate of cardiac cells and prolongation of the action potential duration. This compound has also been shown to block other potassium channels, such as the HERG channel, which is involved in the repolarization of neuronal and smooth muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to blocking potassium channels, it has been shown to inhibit the activity of cytochrome P450 enzymes and to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is a valuable research tool for studying the role of potassium channels in various physiological processes. Its selectivity for the IKr channel and its ability to induce arrhythmias make it a useful tool for studying the mechanisms of cardiac arrhythmias and for developing new antiarrhythmic drugs. However, its effects on other potassium channels and its potential side effects, such as QT prolongation, must be carefully considered when using it in lab experiments.

Future Directions

There are many potential future directions for research on N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide. One area of interest is the development of new antiarrhythmic drugs based on its mechanism of action. Another area of interest is the study of its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, the development of more selective potassium channel blockers based on the structure of this compound could lead to new insights into the role of potassium channels in various physiological processes.

Synthesis Methods

N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is synthesized by reacting N-cyclohexyl-2-methoxy-5-nitrobenzamide with ethylamine in the presence of sulfuric acid. The resulting compound is then treated with sodium sulfite to yield this compound. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is primarily used as a research tool to study the role of potassium channels in various physiological processes. It has been shown to selectively block the rapid delayed rectifier potassium current (IKr) in cardiac cells, leading to prolonged action potentials and increased risk of arrhythmias. This property has been utilized to study the mechanisms of cardiac arrhythmias and to develop new antiarrhythmic drugs.

properties

IUPAC Name

N-cyclohexyl-5-(ethylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-17-23(20,21)13-9-10-15(22-2)14(11-13)16(19)18-12-7-5-4-6-8-12/h9-12,17H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCOLTWUTCMXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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